4-Fluoropiperidine-2-carboxylic acid
Description
The strategic incorporation of fluorine atoms and piperidine (B6355638) scaffolds into molecular structures represents a powerful approach in modern chemical and pharmaceutical research. This introduction provides a foundational understanding of the key elements that make fluorinated piperidine-2-carboxylic acids, such as 4-Fluoropiperidine-2-carboxylic acid, a subject of significant scientific interest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSVYSYOXVFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoropiperidine 2 Carboxylic Acid and Its Derivatives
Established Strategies for Piperidine (B6355638) Ring Formation
The formation of the core piperidine heterocycle is the foundational step in the synthesis of 4-Fluoropiperidine-2-carboxylic acid. Various chemical strategies have been developed to construct this saturated nitrogen-containing ring, each with distinct advantages and substrate requirements.
Intramolecular Ring Closure Reactions
Intramolecular cyclization represents a direct approach to forming the piperidine ring by creating a bond between two atoms within a single acyclic precursor. A common strategy involves the cyclization of an amine onto an electrophilic carbon. For instance, an acyclic amino-alkene or amino-epoxide can undergo cyclization to form the piperidine ring.
Another relevant transformation is the intramolecular cyclization of a δ-hydroxy acid to form a δ-lactone (a cyclic ester). This reaction, proceeding through the nucleophilic attack of the hydroxyl group onto the carboxylic acid's carbonyl carbon, serves as a conceptual parallel for forming N-heterocycles. youtube.com In the context of piperidine synthesis, an analogous reaction would involve a δ-amino acid derivative cyclizing to form a lactam, which can then be reduced to the corresponding piperidine. This approach is fundamental in building the heterocyclic core from a linear, functionalized chain.
Catalytic Hydrogenation and Reduction of Pyridine (B92270) Precursors
One of the most powerful and atom-economical methods for synthesizing piperidines is the reduction of corresponding pyridine precursors. Catalytic hydrogenation is widely employed, converting the aromatic pyridine ring into a saturated piperidine ring. For the synthesis of this compound, this would ideally involve the hydrogenation of a 4-fluoropyridine-2-carboxylic acid derivative.
However, this direct approach is complicated by several challenges. The Lewis basic nitrogen of the pyridine can poison the catalyst, and the fluorine substituent is susceptible to hydrodefluorination, leading to the formation of non-fluorinated byproducts. nih.gov Research has shown that while 2- and 4-fluoropyridine (B1266222) derivatives can undergo hydrogenation, the formation of unstable conjugated intermediates often results in significant defluorination. nih.gov
Despite these challenges, various catalytic systems have been developed to improve selectivity. Ruthenium and rhodium complexes, for example, have been used for the hydrogenation of carboxylic acids and their derivatives, although often under harsh conditions. rsc.org The choice of catalyst, solvent, and acid additives is critical to achieving the desired transformation while preserving the sensitive fluoro and carboxyl functionalities.
Table 1: Catalytic Systems for Hydrogenation of Carboxylic Acid Derivatives This table presents general catalytic systems for the hydrogenation of carboxylic acids, which is a related transformation to the reduction of the carboxyl-bearing pyridine ring.
| Catalyst System | Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Cationic Mononuclear Ruthenium Carboxylates | Various Carboxylic Acids | H₂ pressure, heat | Selective hydrogenation to alcohols, tolerates other functional groups. | rsc.org |
| [Ru(Triphos)(TMM)] | Acetic Acid, Benzoic Acid | 5-6 MPa H₂, 180-220 °C | Hydrogenation to corresponding alcohols. | rsc.org |
| Bipyridine-coordinated Ru, Ir, Rh | Small Aliphatic Carboxylic Acids | 0.3–5 MPa H₂, 120 °C | Hydrogenation to alcohol, with in situ esterification as a side reaction. | rsc.org |
Radical-Mediated Amine Cyclizations
Radical cyclizations offer an alternative pathway to piperidine rings, often under mild conditions. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure.
A tunable annulation protocol has been developed that can be directed towards either pyrrolidine (B122466) or piperidine synthesis. nih.gov For piperidine formation, the process involves the reaction of an N-protected amine with N-bromosuccinimide (NBS) under photochemical conditions to generate a nitrogen-centered radical. This radical then couples with an alkene like styrene. The resulting intermediate, upon treatment with a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), undergoes cyclization to yield the piperidine product. nih.gov This strategy demonstrates the potential for forming highly substituted piperidine scaffolds through a radical-ionic cascade mechanism.
Annulation Approaches to N-Heterocycles
Annulation reactions, where a new ring is formed onto an existing molecular fragment, are highly effective for constructing complex heterocyclic systems. Palladium-catalyzed [4+2] annulation has emerged as a potent strategy for synthesizing functionalized fluorinated piperidines. In one example, a reaction between an α-fluoro-β-ketoester and a cyclic carbamate (B1207046) under palladium catalysis leads to a highly functionalized 3-fluoropiperidine (B1141850) derivative. nih.gov This method provides a scaffold with multiple functional handles that can be selectively manipulated in subsequent steps.
Tunable [3+2] and [4+2] annulations under photochemical conditions also provide access to piperidines. nih.gov These reactions demonstrate versatility and can be applied to late-stage pharmaceutical diversification, allowing for the efficient construction of complex molecular architectures from simpler starting materials.
Stereoselective and Diastereoselective Synthesis of Fluorinated Piperidine-2-carboxylic Acid Scaffolds
Achieving stereocontrol is paramount when synthesizing biologically active molecules. For this compound, the relative and absolute configurations of the substituents at the C2 and C4 positions are critical. This requires synthetic methods that can selectively produce one desired stereoisomer out of multiple possibilities.
Dearomatization-Hydrogenation Processes for Fluorinated Piperidines
A significant breakthrough in the stereoselective synthesis of fluorinated piperidines is the development of a one-pot dearomatization-hydrogenation (DAH) process. nih.govspringernature.com This strategy enables the highly diastereoselective formation of a variety of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors. nih.govspringernature.com
The process typically involves a rhodium-carbene catalyst in the presence of a boron reagent, such as pinacol (B44631) borane (B79455) (HBpin), and a hydrogen atmosphere. springernature.com The reaction proceeds via a rhodium-catalyzed dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediate through hydrogenation. This one-pot, two-step reaction is notable for its high diastereoselectivity, yielding products with an all-cis arrangement of substituents. springernature.com While this method has been successfully applied to a range of 3-fluoro- and 3,5-difluoropyridines, its application to 4-fluoropyridine precursors resulted in high diastereoselectivity but with reduced yields due to competing hydrodefluorination pathways. nih.gov
Table 2: Diastereoselective Dearomatization-Hydrogenation (DAH) of Fluoropyridines This table showcases the DAH process on various fluoropyridine substrates, highlighting the conditions and high diastereoselectivity achieved.
| Substrate | Catalyst System | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| 3-Fluoropyridine | [Rh-2], HBpin, H₂ | THF, 4 Å MS, rt | all-cis-3-Fluoropiperidine derivative | >20:1 | nih.govspringernature.com |
| 3,5-Difluoropyridine | [Rh-2], HBpin, H₂ | THF, 4 Å MS, rt | all-cis-3,5-Difluoropiperidine derivative | >20:1 | nih.gov |
| 4-Fluoro-2-methylpyridine | [Rh-2], HBpin, H₂ | THF, 4 Å MS, rt | all-cis-4-Fluoro-2-methylpiperidine derivative | >20:1 | nih.gov |
| 4-Fluoropyridine | [Rh-2], HBpin, H₂ | THF, 4 Å MS, rt | all-cis-4-Fluoropiperidine derivative | >20:1 | nih.gov |
This DAH process represents a significant advance, transforming simple, flat aromatic precursors into complex, three-dimensional saturated heterocycles with defined stereochemistry in a single operation. nih.gov
Electrophilic Fluorination in Cyclic Amino Acid Systems
Electrophilic fluorination is a primary method for introducing fluorine into organic molecules. researchgate.net This approach involves the reaction of an electron-rich center, such as an enol or enolate, with an electrophilic fluorine source ("F+"). researchgate.net A variety of N-F reagents have been developed for this purpose, offering a range of reactivity and handling characteristics. chemeurope.comscientificupdate.com These reagents are generally more stable, safer, and easier to handle than elemental fluorine. researchgate.netchemeurope.com Common examples include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). researchgate.net The mechanism of electrophilic fluorination is complex and still debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. researchgate.net
In the context of cyclic amino acid systems like piperidine-2-carboxylic acid, electrophilic fluorination would typically proceed via the formation of an enolate or a related nucleophilic intermediate at the C-4 position, followed by attack on the electrophilic fluorine source. For instance, the synthesis of fluorinated proline derivatives, a five-membered ring analog, has been accomplished by forming a silyl (B83357) enol ether from a ketoproline precursor, which is then fluorinated with Selectfluor®. acs.org A similar strategy could be envisioned for the piperidine system.
A notable innovation in this area is the use of palladium catalysis to facilitate the fluorination of sp³ C-H bonds, often using a directing group to achieve site-selectivity. nih.gov While not a direct fluorination of the amino acid backbone itself, this highlights advanced methods for incorporating fluorine into cyclic amine structures. nih.gov
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Fluorination of enolates, silyl enol ethers, and aromatic systems. nih.govresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates and other carbanions. researchgate.net |
Nucleophilic Substitution Reactions for Fluorine Introduction
Nucleophilic fluorination offers a complementary approach to fluorine incorporation, typically involving the displacement of a leaving group by a fluoride (B91410) ion source. A common strategy for synthesizing 4-fluoropiperidines is the deoxofluorination of a corresponding 4-hydroxypiperidine (B117109) precursor. nih.gov This reaction replaces a hydroxyl group with fluorine.
The synthesis of (2S,4S)-4-Fluoropiperidine-2-carboxylic acid can be achieved using this logic, starting from a protected 4-hydroxypiperidine-2-carboxylic acid derivative. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are widely used for this transformation. chemeurope.comnih.gov These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by fluoride in an SN2-type reaction. The stereochemical outcome of the reaction is a key consideration, as these reactions often proceed with inversion of configuration at the reaction center.
Another innovative nucleophilic fluorination method involves the fluoro-Prins reaction. For example, the reaction of a homoallylic amine with an aldehyde in the presence of an acidic hydrogen fluoride complex, such as DMPU/HF, can generate 4-fluoropiperidines in a diastereoselective manner. scientificupdate.comacs.org This method constructs the piperidine ring and incorporates the fluorine atom in a single cyclization step. acs.org
Ring-expansion strategies have also been employed. N-protected prolinols (pyrrolidine derivatives) have been shown to react with DAST or Deoxofluor® to yield fluorinated piperidines through a process involving the formation of an intermediate aziridinium (B1262131) ion, which is then opened by fluoride to give the expanded, six-membered ring. researchgate.net
Table 2: Common Nucleophilic Fluorinating Agents
| Reagent Name | Abbreviation | Typical Application |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of alcohols, aldehydes, and ketones. chemeurope.comnih.gov |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | A thermally more stable alternative to DAST for deoxofluorination. chemeurope.comnih.gov |
Palladium-Catalyzed Annulation Strategies for Fluorinated Piperidines
Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including fluorinated piperidines. One innovative approach is the Pd-catalyzed [4+2] annulation, which offers a modular route to the piperidine core. nih.gov
In a representative example, an α-fluoro-β-ketoester is reacted with a vinyl-substituted cyclic carbamate in the presence of a palladium catalyst. nih.gov The reaction proceeds through a palladium-catalyzed allylation followed by an acid-mediated condensation and cyclization to form a highly functionalized 3-fluoropiperidine derivative. nih.gov This method is notable for its mild conditions and tolerance of a wide range of functional groups, allowing for the rapid assembly of diverse piperidine scaffolds. nih.gov The resulting products can be armed with functional handles that allow for further chemoselective derivatization with high diastereocontrol. nih.gov
While not a direct synthesis of this compound, this strategy highlights a modern approach to building the fluorinated piperidine ring system from acyclic or simpler cyclic precursors. The ester functionality incorporated in the starting material could potentially be converted to a carboxylic acid in subsequent steps. Other palladium-catalyzed reactions, such as intramolecular cross-coupling reactions between aryl halides and allyl moieties, have also been utilized to synthesize various heterocycles. researchgate.net Furthermore, significant progress has been made in palladium-catalyzed C-H fluorination, which directly converts a C-H bond to a C-F bond, representing a different but related application of palladium in organofluorine chemistry. chemeurope.comnih.gov
Synthesis via Bromofluorination and Subsequent Transformations
Bromofluorination provides a method for the simultaneous introduction of both a bromine and a fluorine atom across a double bond. This reaction can be a key step in a multi-step synthesis of fluorinated piperidines. A common strategy involves the bromofluorination of an exocyclic methylene (B1212753) piperidine precursor. nih.gov
For instance, the reaction of N-Boc-4-methylenepiperidine with N-bromosuccinimide (NBS) as the bromine source and a fluoride source like triethylamine (B128534) trishydrofluoride (Et₃N·3HF) leads to the formation of a 4-(bromomethyl)-4-fluoropiperidine (B12945405) derivative. nih.gov This key intermediate contains both a fluorine atom on the ring and a bromine atom on the adjacent methyl group. The bromine atom serves as a handle for further transformations. It can be displaced or used in coupling reactions to introduce other functional groups, which could ultimately be converted into a carboxylic acid moiety to complete the synthesis of a 4-fluoropiperidine-4-carboxylic acid derivative. This approach highlights the utility of installing a versatile leaving group (bromine) at the same time as the desired fluorine atom. nih.gov
Synthesis of Protected Forms and Key Intermediates (e.g., Boc-protected this compound)
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. The target molecule contains two key functional groups that often require protection: the secondary amine of the piperidine ring and the carboxylic acid.
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). acs.orgcore.ac.uk The synthesis of N-Boc-4-fluoropiperidine-2-carboxylic acid would likely involve reacting the unprotected fluorinated amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. mdpi.com This procedure is standard for the N-Boc protection of amino acids. mdpi.com
Alternatively, the Boc group can be introduced at an earlier stage of the synthesis. For example, a synthesis could start from a commercially available Boc-protected piperidine precursor, such as N-Boc-4-piperidone. nih.gov This intermediate can then be elaborated to introduce the fluorine and carboxylic acid functionalities.
The carboxylic acid group is often protected as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester) to prevent its interference in reactions targeting other parts of the molecule. The choice of ester is critical and is dictated by the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. acs.org For example, a benzyl ester can be removed by hydrogenolysis, while a Boc group on the nitrogen is stable under these conditions. acs.org Similarly, a methyl or ethyl ester can be hydrolyzed using base, conditions under which the Boc group is stable. This orthogonal strategy is crucial for the efficient and controlled synthesis of complex, multi-functionalized target molecules. nih.gov
Challenges and Innovations in Fluorine Incorporation and Stereochemical Control
The synthesis of this compound presents significant challenges, primarily related to the control of stereochemistry. The molecule contains at least two stereocenters (at C-2 and C-4), meaning that up to four diastereomers are possible. Controlling the relative and absolute stereochemistry during the synthesis is a major hurdle.
Challenges:
Stereocontrol: Traditional fluorination methods, such as nucleophilic substitution on a 4-hydroxypiperidine precursor, must proceed with predictable stereochemistry (e.g., complete inversion) to yield a single diastereomer. Electrophilic fluorination of a piperidone enolate can lead to mixtures of diastereomers if the approach of the fluorinating agent is not effectively controlled. nih.gov
Substrate Preparation: Many stereoselective syntheses require the difficult and often lengthy preparation of substrates with pre-defined stereochemistry. nih.gov
Side Reactions: A significant challenge in methods that utilize fluorinated aromatic precursors (fluoropyridines) is the competing hydrodefluorination reaction during catalytic hydrogenation, which removes the desired fluorine atom. nih.gov
Innovations:
Catalytic Hydrogenation of Fluoropyridines: A major innovation has been the development of robust methods for the hydrogenation of readily available fluoropyridines. Research has shown that catalysts based on palladium or rhodium can effectively reduce the pyridine ring to a piperidine while retaining the fluorine substituent(s). nih.govnih.gov A key innovation is a dearomatization-hydrogenation (DAH) process that provides access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov
Asymmetric Synthesis: To control the absolute stereochemistry, innovative asymmetric methods are being developed. One approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary attached to a pyridine precursor can direct the facial selectivity of a hydrogenation reaction, leading to an enantioenriched fluorinated piperidine after removal of the auxiliary. acs.org
Stereocontrolled Ring Construction: Instead of fluorinating a pre-existing piperidine ring, innovative strategies focus on building the ring with the fluorine atom already in place with defined stereochemistry. Methods like stereocontrolled oxidative ring cleavage of unsaturated scaffolds followed by reductive amination allow for precise control over the final product's stereochemistry. researchgate.net
Importance of Stereochemistry: The importance of achieving stereochemical control is underscored by findings that the spatial orientation of the fluorine atom (axial vs. equatorial) can dramatically influence the pKa of the piperidine nitrogen, a critical parameter for a molecule's biological activity and pharmacokinetic properties. scientificupdate.com
These innovations are paving the way for more efficient and selective syntheses of complex molecules like this compound, making these valuable building blocks more accessible for drug discovery and development. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoropiperidine 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Fluoropiperidine-2-carboxylic acid in solution. It provides critical insights into the connectivity, chemical environment, and stereochemistry of the molecule. For fluorinated compounds, a combination of ¹H and ¹⁹F NMR, along with the analysis of coupling constants, allows for a definitive conformational assignment. nih.gov The piperidine (B6355638) ring typically adopts a chair conformation, and NMR helps determine the preferred orientation (axial or equatorial) of the fluorine substituent.
The ¹H NMR spectrum of this compound provides information on every proton within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, which is significantly affected by the electronegative fluorine atom, the carboxylic acid group, and the nitrogen atom. Protons closer to these functional groups are generally shifted downfield.
The coupling constants (J-values) between adjacent protons (³JHH) are dependent on the dihedral angle between them, which helps in assigning the axial or equatorial positions of the ring protons. For instance, a large coupling constant (typically 8–13 Hz) is observed for diaxial protons, while smaller values (2–5 Hz) are characteristic of axial-equatorial or diequatorial interactions. The proton at C2, being adjacent to the carboxylic acid, would appear as a distinct signal, with its coupling to the C3 protons providing initial conformational clues. Similarly, the proton at C4, bonded to the same carbon as the fluorine atom, will show a complex splitting pattern due to coupling with both the adjacent protons and the fluorine atom.
Table 1: Representative ¹H NMR Data for a 4-Fluoropiperidine Ring System
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 3.5 - 4.0 | dd | J(H2,H3a) ≈ 8-10, J(H2,H3e) ≈ 3-5 |
| H-3ax, H-5ax | 1.8 - 2.2 | m | - |
| H-3eq, H-5eq | 2.0 - 2.4 | m | - |
| H-4 | 4.5 - 5.0 | dtt | ²J(H,F) ≈ 45-50, ³J(H,H) ≈ 3-12 |
| H-6ax | 2.8 - 3.2 | m | - |
| H-6eq | 3.3 - 3.7 | m | - |
| NH | 8.0 - 9.0 | br s | - |
| COOH | 10.0 - 12.0 | br s | - |
Note: These are estimated values. Actual spectra can vary based on solvent and specific stereoisomer.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. nih.gov It has a wide chemical shift range, making it very sensitive to the local electronic environment. nih.gov The chemical shift of the fluorine in this compound will indicate its axial or equatorial position. Furthermore, the ¹⁹F nucleus couples with nearby protons, providing valuable structural information through ¹H-¹⁹F spin-spin coupling constants. The multiplicity of the ¹⁹F signal will be a multiplet due to coupling with the proton on the same carbon (geminal coupling, ²J(F,H)) and the protons on adjacent carbons (vicinal coupling, ³J(F,H)).
Table 2: Representative ¹⁹F NMR Parameters
| Parameter | Typical Value (Axial Fluorine) | Typical Value (Equatorial Fluorine) |
|---|---|---|
| Chemical Shift (δ) | Downfield shift | Upfield shift |
| Multiplicity | Complex multiplet | Complex multiplet |
Note: The exact chemical shift is dependent on the solvent and molecular conformation.
The magnitude of the vicinal coupling constant between fluorine and a proton (³J(F,H)) is highly dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus relationship. miamioh.edunih.gov This relationship is a cornerstone for determining the conformation of fluorinated rings. nih.govresearchgate.net
A large ³J(F,H) value, typically in the range of 30-45 Hz, corresponds to an anti-periplanar relationship (180° dihedral angle), which occurs when the fluorine atom is in an axial position and couples with an axial proton on an adjacent carbon. researchgate.net
A small ³J(F,H) value, typically 0-15 Hz, corresponds to a gauche relationship (~60° dihedral angle), which is seen between an axial fluorine and an equatorial proton, or an equatorial fluorine and either an axial or equatorial proton. researchgate.net
By measuring the ³J(F,Hax) and ³J(F,Heq) coupling constants, the axial or equatorial preference of the fluorine atom can be unambiguously determined. Studies on related fluorinated piperidines have shown that factors like charge-dipole interactions (C-F···H-N⁺) can significantly stabilize the axial conformer. nih.govresearchgate.net
Vibrational Spectroscopy for Functional Group Identification and Intramolecular Interactions (e.g., Hydrogen Bonding)
Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule and to probe non-covalent interactions like hydrogen bonding.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A very broad and strong absorption in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine. This may be superimposed on the broad O-H band.
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O Stretch: A strong, sharp absorption around 1700–1730 cm⁻¹ for the carbonyl group of the carboxylic acid. The exact position can be influenced by hydrogen bonding.
C-F Stretch: A strong absorption in the 1000–1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.
Intramolecular hydrogen bonding between the carboxylic acid group and the piperidine nitrogen or even the fluorine atom could lead to shifts in the O-H, N-H, and C=O stretching frequencies, providing further structural insights. researchgate.net
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Amine | N-H Stretch | 3300 - 3500 | Moderate |
| Carbonyl | C=O Stretch | 1700 - 1730 | Strong |
| Alkane | C-H Stretch | 2850 - 2960 | Moderate |
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information. evitachem.com For this compound (C₆H₁₀FNO₂), the exact molecular weight is 147.15 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecule [M+H]⁺ at an m/z of 148.15.
The fragmentation pattern in tandem MS (MS/MS) can reveal key structural features. Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxyl group as formic acid ([M+H - HCOOH]⁺). libretexts.orgyoutube.com
Loss of H₂O: m/z 130.14
Loss of COOH group (as HCOOH): m/z 102.11
Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for cyclic amines. Isotopic labeling studies, for example, by replacing the acidic proton with deuterium (B1214612) (D), could be used to confirm the presence of the carboxylic acid and amine groups by observing the corresponding mass shifts in the spectrum. nih.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula | m/z (calculated) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₆H₁₁FNO₂]⁺ | 148.07 | Protonated Molecular Ion |
| [M+H - H₂O]⁺ | [C₆H₉FN]⁺ | 130.06 | Loss of Water |
X-ray Crystallography for Absolute and Relative Stereochemistry Determination in Solid State
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique can precisely determine bond lengths, bond angles, and torsional angles, allowing for the absolute and relative stereochemistry of all chiral centers to be established.
For this compound, an X-ray crystal structure would confirm:
The chair conformation of the piperidine ring. iucr.orgiucr.org
The exact orientation (axial or equatorial) of the fluorine atom and the carboxylic acid group.
The relative stereochemistry between the substituents at C2 and C4 (i.e., whether the molecule is the cis or trans diastereomer).
The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amine functionalities.
While a crystal structure for the specific title compound is not publicly available, analysis of related fluorinated piperidine derivatives consistently shows the piperidine ring in a chair conformation and provides a powerful precedent for how crystallography can be used to resolve its detailed solid-state structure. nih.goviucr.org
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Stereochemistry and Conformational Analysis of 4 Fluoropiperidine 2 Carboxylic Acid
Fundamental Principles of Fluorine's Conformational Effects in Cyclic Systems
The introduction of fluorine into cyclic systems, such as the piperidine (B6355638) ring of 4-Fluoropiperidine-2-carboxylic acid, induces profound stereoelectronic effects that govern molecular conformation. beilstein-journals.orgnih.gov Unlike simple steric bulk, the high electronegativity and small van der Waals radius of the fluorine atom give rise to a unique interplay of stabilizing and destabilizing interactions. eui.euacs.org These effects can override traditional steric considerations, leading to counter-intuitive but stable conformers. researchgate.net Understanding these principles is crucial for predicting the three-dimensional structure and, consequently, the biological activity of fluorinated molecules. nih.govnih.gov
A foundational concept in fluorine stereochemistry is the gauche effect, an atypical preference for a gauche conformation (approximately 60° dihedral angle) over an anti conformation (180°). wikipedia.orgchemeurope.com This phenomenon is primarily explained by hyperconjugation, a stabilizing stereoelectronic interaction. wikipedia.orgchemeurope.comnih.gov In the context of a fluorinated alkane chain, hyperconjugation involves the donation of electron density from a C−H sigma (σ) bonding orbital into an adjacent, low-energy C−F sigma-star (σ*) antibonding orbital. wikipedia.orgnih.gov This orbital overlap is geometrically optimal in the gauche arrangement. wikipedia.orgchemeurope.com This principle of stabilizing hyperconjugative interactions is a powerful tool for molecular preorganization. acs.org In cyclic systems like piperidine, these gauche-type interactions between adjacent substituents significantly influence the conformational equilibrium of the ring. nih.gov
The conformational preferences in fluorinated piperidines are dictated by a balance of several key forces. nih.govd-nb.inforesearchgate.net
Charge-Dipole Interactions: In protonated N-heterocycles, a powerful electrostatic attraction occurs between the positively charged nitrogen atom and the partial negative charge on the nearby fluorine atom (Cδ+−Fδ−···N+). beilstein-journals.orgnih.govresearchgate.net This interaction can be highly stabilizing, often inducing a ring pucker that minimizes the distance between the two groups and strongly favors a conformation where the fluorine atom occupies an axial position. beilstein-journals.orgnih.govacs.org
Hyperconjugation: As described by the gauche effect, hyperconjugative interactions are a major stabilizing force. nih.govd-nb.inforesearchgate.net In fluoropiperidines, delocalization of electrons from anti-periplanar C−H bonds into the low-lying σC−F and σC−N orbitals contributes significantly to the stability of the axial fluorine conformer. nih.govd-nb.inforesearchgate.net The relative importance of hyperconjugation versus electrostatic interactions can depend on the specific molecular context, such as the nature of the substituent on the nitrogen atom. beilstein-journals.orgnih.gov
Steric Repulsion: This classic steric effect, which describes the destabilization from non-bonded interactions (e.g., 1,3-diaxial repulsion), generally favors placing substituents in the more spacious equatorial position. d-nb.infoacs.org However, in the case of the small fluorine atom, this repulsive force is frequently overcome by the powerful stabilizing stereoelectronic effects that favor the axial orientation. researchgate.netacs.org
Conformational Equilibria in Fluoropiperidine Ring Systems
The piperidine ring, like cyclohexane, predominantly adopts a low-energy chair conformation. It can undergo a dynamic process of ring inversion, or "ring flipping," where one chair conformer converts to another. During this inversion, substituents that were in axial positions become equatorial, and vice versa. The boat conformation is a higher-energy transition state or intermediate in this process. The energy barrier to inversion and the equilibrium between the two chair conformers are heavily influenced by the nature and position of substituents on the ring.
A defining feature of many fluorinated piperidines is the pronounced preference for the fluorine atom to occupy an axial position, a phenomenon termed the "axial-F preference". nih.gov This tendency defies the general rule that larger substituents prefer the less sterically hindered equatorial position. The axial preference is a direct consequence of the stabilizing charge-dipole and hyperconjugative interactions discussed previously, which collectively outweigh the destabilizing 1,3-diaxial steric repulsions. researchgate.netnih.govd-nb.info
| Compound | Conditions | ΔG (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Solvent) | Observed Preference |
|---|---|---|---|---|
| 3-Fluoropiperidine (B1141850) (HCl salt) | Water | +12.6 | +14.7 | Axial nih.gov |
| 3,5-Difluoropiperidine (HCl salt) | Water | +8.6 | +3.9 | Axial researchgate.net |
| 4-Fluoropiperidinium salt (HCl salt) | Water | +3.0 | +1.0 | Equatorial nih.govd-nb.inforesearchgate.net |
| cis-3-Fluoro-4-methylpiperidine (HCl salt) | Water | +4.2 | +1.1 | Axial d-nb.info |
Influence of Fluoro Substitution on Ring Conformation and Carboxylic Acid/Amide Side Chain Orientation
The strong conformational bias induced by a fluorine substituent has significant consequences for the entire molecular scaffold, including the orientation of other substituents like the C2-carboxylic acid group in this compound. By promoting a specific chair conformation (e.g., one with an axial fluorine), the fluorine atom effectively "locks" the piperidine ring into a more rigid structure. nih.govresearchgate.net
This conformational rigidity directly impacts the spatial orientation of the carboxylic acid side chain at the C2 position. The relative stereochemistry between the C4-fluoro and the C2-carboxyl groups (i.e., cis or trans) is determined during chemical synthesis. However, the ring's conformational preference dictates the absolute spatial arrangement of these groups. For a given stereoisomer, such as (2S,4S)-4-Fluoropiperidine-2-carboxylic acid, the fluorine-induced preference for a particular chair conformation will pre-determine whether the C2-carboxylic acid group projects in an axial or equatorial direction. evitachem.com This ability to enforce a well-defined three-dimensional structure is a powerful strategy in medicinal chemistry, as it allows for the precise presentation of key functional groups, such as a carboxylic acid or amide, to a biological target, potentially enhancing binding affinity and efficacy. nih.gov
Comparative Conformational Studies with Related Cyclic Amino Acids (e.g., Fluorinated Prolines, Pipecolic Acid Derivatives)
The conformational behavior of this compound can be understood by comparing it with well-studied fluorinated cyclic amino acids, such as fluorinated prolines and other pipecolic acid derivatives. rsc.orgnih.gov The six-membered piperidine ring is inherently more flexible than the five-membered pyrrolidine (B122466) ring of proline, yet the principles of how fluorine substitution impacts conformation are transferable. nih.govbeilstein-journals.org
The introduction of a highly electronegative fluorine atom significantly stabilizes specific conformations of the heterocyclic ring. In six-membered rings like piperidine, this is primarily achieved through a combination of stereoelectronic effects, including the gauche effect and hyperconjugation. nih.govnih.gov
The piperidine ring of pipecolic acid and its derivatives typically adopts a chair conformation to minimize steric strain, with the C2-carboxylic acid group preferentially occupying an equatorial position. nih.gov The conformational preference of the fluorine atom at C4 (axial vs. equatorial) is governed by a complex interplay of forces. Computational studies on related fluorinated piperidines have shown that interactions between the C-F bond dipole and other polar bonds or lone pairs in the ring can lead to a strong preference for a specific conformer. nih.gov For instance, an axial orientation of fluorine can be stabilized by hyperconjugative interactions, such as the delocalization of electron density from an axial C-H bond into the antibonding orbital (σ) of the C-F bond (σC-H → σC-F). nih.gov
In the case of 4-fluoroprolines, a well-studied five-membered ring system, the fluorine atom exerts a powerful influence on the pyrrolidine ring pucker. (4R)-fluoroproline (Flp) strongly prefers a Cγ-exo (up) pucker, while (4S)-fluoroproline (flp) favors a Cγ-endo (down) pucker. nih.govnih.gov This bias is attributed to the gauche effect, where the C-F bond orients antiperiplanar to adjacent C-H bonds. nih.gov A similar principle applies to the six-membered ring of this compound, where the fluorine atom is expected to enforce a more rigid chair conformation compared to unsubstituted pipecolic acid. A combined theoretical and experimental study on 4,5-difluoropipecolic acid revealed that different diastereoisomers preferentially adopt distinct ring puckers, highlighting the strong conformational control exerted by fluorine substituents. rsc.org
| Compound | Ring System | Favored Conformation/Pucker | Primary Driving Force(s) |
|---|---|---|---|
| (4R)-Fluoroproline (Flp) | Pyrrolidine (5-membered) | Cγ-exo (6:1 ratio) | Gauche effect / Hyperconjugation |
| (4S)-Fluoroproline (flp) | Pyrrolidine (5-membered) | Cγ-endo (20:1 ratio) | Gauche effect / Hyperconjugation |
| Pipecolic Acid | Piperidine (6-membered) | Chair (equatorial COOH) | Minimization of steric strain |
| Fluorinated Piperidines | Piperidine (6-membered) | Axial-F often preferred | Hyperconjugation, Charge-dipole interactions |
When incorporated into a peptide chain, the amide bond preceding a cyclic amino acid can exist in either a cis or trans conformation. The energy barrier for this isomerization is significant, and the equilibrium between the two states is a critical determinant of peptide and protein structure and function. The strong inductive effect of the fluorine atom in this compound derivatives can modulate this equilibrium. nih.gov
Fluorine's electron-withdrawing nature decreases the electron density of the amide C-N bond, which in turn lowers the double-bond character and reduces the rotational energy barrier for cis/trans isomerization. nih.gov This has been extensively documented in fluorinated prolines. Studies on N-acetylated methyl esters of 4-fluoroprolines show a distinct shift in the trans/cis ratio compared to the non-fluorinated parent compound. For example, in the solvent dioxane, N-acetyl-4(R)-fluoroproline methyl ester shows an increased preference for the trans isomer compared to N-acetylproline methyl ester, while the 4(S) diastereomer shows a significantly higher population of the cis isomer. researchgate.net This demonstrates that the stereochemistry of the fluorine atom provides a powerful tool for tuning the conformational state of the preceding peptide bond. A similar effect is anticipated for N-acyl derivatives of this compound, where the fluorine at C4 would influence the electronic properties of the ring nitrogen and thus the energetics of the N-terminal amide bond.
| Compound Derivative | Solvent | Ktrans/cis | % trans Isomer | % cis Isomer |
|---|---|---|---|---|
| Ac-Pro-OMe | Dioxane | 3.0 | 75.0% | 25.0% |
| Ac-4(R)-Flp-OMe | Dioxane | 4.0 | 80.0% | 20.0% |
| Ac-4(S)-Flp-OMe | Dioxane | 1.2 | 54.5% | 45.5% |
Computational Chemistry Approaches to Conformational Analysis
Computational methods are indispensable for elucidating the complex conformational landscapes of fluorinated heterocycles like this compound. google.com These approaches provide detailed insights into the relative energies of different conformers and the dynamics of their interconversion.
Density Functional Theory (DFT) has become a standard tool for investigating the structure and stability of fluorinated organic molecules. emerginginvestigators.org For this compound, DFT calculations can be used to map the potential energy surface and identify all stable conformers (e.g., different chair and boat forms) and the transition states connecting them. rsc.org
By calculating the relative free energies (ΔG) of these conformers, researchers can predict their equilibrium populations in the gas phase or in solution (using implicit or explicit solvent models). rsc.org DFT studies on fluorinated piperidines have been crucial in explaining the observed preference for axial fluorine in many derivatives, attributing it to a stabilizing balance of electrostatic and hyperconjugative interactions that can overcome steric repulsion. nih.gov A DFT-based conformational study of 4,5-difluoropipecolic acid successfully predicted that different diastereomers would favor different ring puckers, a finding that was later supported by NMR analysis. rsc.org Such calculations would be essential to determine whether the fluorine atom in the most stable conformer of this compound occupies an axial or equatorial position and how this preference is influenced by the carboxylic acid group and the protonation state of the molecule.
While DFT provides a static picture of conformational preferences, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe processes like ring puckering, rotations around single bonds, and solvent interactions in real-time.
For this compound, MD simulations could be used to explore its conformational flexibility in an aqueous environment. researchgate.net This would reveal the rates of interconversion between different chair and twist-boat conformations and the influence of the solvent on the conformational equilibrium. Furthermore, when studying an N-acyl derivative, MD simulations can be employed to observe the dynamics of cis/trans amide bond isomerization, providing a more complete picture than static energy calculations alone. nih.gov The development of accurate force fields for fluorinated amino acids has enabled reliable MD simulations of fluorinated peptides and proteins, demonstrating the power of this technique to understand how local conformational changes induced by fluorine propagate through larger biomolecular systems. nih.govresearchgate.net
Role As a Versatile Chemical Building Block in Organic Synthesis
Scaffold for the Construction of Complex Molecular Architectures
The rigid, yet functionalized, framework of 4-fluoropiperidine-2-carboxylic acid serves as an excellent starting point for the synthesis of intricate molecular designs. Its inherent stereochemistry and the presence of multiple reactive sites allow for controlled, stepwise elaboration into more complex structures.
The chiral nature of this compound makes it an invaluable building block in the multi-step synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. Synthetic processes that link multiple individual reactions into continuous sequences benefit from well-defined starting materials like this, allowing for the creation of complex products with high efficiency. syrris.jp The presence of both a secondary amine and a carboxylic acid on a conformationally restricted, fluorinated ring allows chemists to perform selective modifications.
For instance, the synthesis can begin with a suitable piperidine (B6355638) derivative, followed by stereoselective fluorination and carboxylation to yield the desired chiral acid. evitachem.com This chiral scaffold can then undergo further reactions, such as amide bond formation using the carboxylic acid or N-alkylation at the amine, to build out more complex structures without losing the crucial stereochemical information. This controlled approach is fundamental in modern synthesis, where the goal is often the rapid assembly of complex molecules from readily available, advanced intermediates. syrris.jp
The functional groups of this compound—the secondary amine and the carboxylic acid—are key to its utility in constructing larger ring systems. These groups can participate in a variety of cyclization reactions to form fused or spirocyclic structures.
Amide Formation: The carboxylic acid can be reacted with an amine to form an amide, a common reaction in building larger molecules. evitachem.com
Intramolecular Reactions: By introducing other functional groups onto the piperidine nitrogen or elsewhere, intramolecular reactions can be triggered to form bicyclic or polycyclic systems. For example, the amine could participate in a Pictet-Spengler type reaction if an appropriate aromatic group is attached, or the carboxylic acid could be used in an intramolecular esterification or amidation to close a new ring.
This versatility allows chemists to use this compound as a foundational piece for creating novel and diverse heterocyclic and polycyclic frameworks, which are often the core of new therapeutic agents.
Precursor for the Development of Fluorinated Amino Acids and Peptidomimetics
This compound belongs to the class of fluorinated non-canonical amino acids. evitachem.com Its structure mimics natural amino acids like proline but with the addition of a fluorine atom and an expanded six-membered ring. This makes it an attractive precursor for creating peptidomimetics—molecules that imitate the structure and function of natural peptides but have enhanced properties.
The incorporation of such fluorinated building blocks into peptides can confer significant advantages, including:
Increased Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, leading to a longer biological half-life. nih.gov
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with biological targets. nih.gov
Controlled Conformation: The rigid piperidine ring imposes specific conformational constraints on the peptide backbone, which can lock the molecule into a bioactive shape.
In the biosynthesis of nonribosomal peptides (NRPs), there is growing interest in incorporating fluorinated amino acids to create novel bioactive compounds. nih.gov While natural enzymes often prefer their native substrates, enzyme engineering can be used to create mutants that efficiently incorporate fluorinated analogues like this compound derivatives, opening pathways to new fluorinated peptide-based drugs. nih.gov
Enabling Chemical Modulation in Bioactive Compound Design
The strategic inclusion of fluorine is a powerful tool in modern drug design. In this compound, the fluorine atom profoundly influences the molecule's physicochemical properties, which in turn affects its biological activity. nih.gov
The fluorine atom significantly impacts how the molecule interacts with its biological targets, such as proteins and enzymes. While fluorine is a poor hydrogen bond acceptor, it can participate in favorable multipolar interactions, such as those between the carbon-fluorine (C-F) bond and backbone carbonyl groups (C=O) in a protein. nih.gov These orthogonal C-F···C=O interactions can substantially enhance ligand binding affinity. nih.gov
Studies have shown that replacing a hydrogen atom with fluorine can lead to a multi-fold improvement in binding affinity. nih.gov This enhancement is often due to the fluorine atom positioning itself in close proximity to protein backbone atoms, creating stabilizing interactions. nih.gov The electronegativity of fluorine also alters the electronic landscape of the piperidine ring, which can influence its interaction with both polar and hydrophobic regions of a protein binding pocket. nih.gov The conformational rigidity of the piperidine ring, further influenced by the stereochemistry of the fluorine substituent, helps to pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon complex formation.
A key feature of amines in drug molecules is their basicity, quantified by the pKa value. cambridgemedchemconsulting.com While basic centers can improve water solubility, they can also be associated with liabilities such as hERG channel affinity. cambridgemedchemconsulting.com Fluorination provides a precise method for tuning this basicity.
The highly electronegative fluorine atom acts as a strong electron-withdrawing group. fiveable.me Through an inductive effect, it pulls electron density away from the piperidine nitrogen, making the lone pair of electrons less available to accept a proton. This results in a significant reduction in the basicity (a lower pKa) of the amine. cambridgemedchemconsulting.com The magnitude of this effect depends on the position and orientation of the fluorine atom relative to the nitrogen. cambridgemedchemconsulting.com
This modulation of pKa has critical implications for drug design:
Reduced hERG Liability: Lowering the basicity can decrease unwanted interactions with the hERG potassium channel, a common cause of cardiotoxicity. cambridgemedchemconsulting.com
Modified Solubility and Binding: The change in basicity affects the ionization state of the molecule, which influences its solubility and interactions with its biological target.
The ability to fine-tune the pKa of the piperidine nitrogen without a large steric penalty is a major advantage of using building blocks like this compound in the design of bioactive compounds. cambridgemedchemconsulting.com
Data Tables
Table 1: Effect of Fluorination on the Basicity (pKa) of Piperidine Derivatives
| Compound | Substituent | Approximate pKa | Change vs. Piperidine |
| Piperidine | None | 11.2 | N/A |
| 3-Fluoropiperidine (B1141850) | 3-Fluoro | 9.8 | -1.4 |
| 4-Fluoropiperidine | 4-Fluoro | 10.4 (axial F), 9.6 (equatorial F) | -0.8 to -1.6 |
Note: Data is illustrative and compiled from general principles of fluorine's electronic effects on amine basicity. cambridgemedchemconsulting.com The exact pKa can vary based on stereochemistry and solvent conditions.
Mechanistic and Theoretical Studies on Reactivity of 4 Fluoropiperidine 2 Carboxylic Acid
Exploration of Reaction Mechanisms Involving 4-Fluoropiperidine-2-carboxylic Acid
The reactivity of this compound is governed by the interplay between the piperidine (B6355638) ring, the acidic carboxyl group, and the influential fluorine atom. The reactions this molecule undergoes are typical of secondary amino acids, but with mechanistic pathways significantly modulated by the C-F bond.
Key reactions include standard transformations of the amino acid moiety, such as N-protection (e.g., with a benzyloxycarbonyl group), esterification, and amide bond formation. However, the fluorine atom at the C4 position introduces substantial electronic effects that propagate through the sigma framework of the ring. This inductive electron withdrawal decreases the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated counterpart. mdpi.com Consequently, reactions involving the nitrogen atom, such as N-alkylation or N-acylation, may require more forcing conditions or stronger electrophiles.
Mechanistic studies on the synthesis of related fluorinated piperidines highlight the complexity introduced by fluorine. For instance, the synthesis of fluorinated pipecolic acids (piperidine-2-carboxylic acids) can be complicated by neighboring group participation, rearrangements, and elimination pathways. rsc.org In the synthesis of piperidines from N-fluoro amides via copper-catalyzed intramolecular C-H amination, kinetic isotope effect experiments revealed a kH/kD value of 4.2 for the six-membered ring formation, indicating that C-H bond cleavage is a rate-determining step in the cyclization process. nih.gov This suggests that the electronic nature of the C-H bonds, influenced by the fluorine substituent, is critical to the reaction mechanism.
Furthermore, reactions involving the removal or transformation of the carboxyl group, such as decarboxylation, can be influenced by the fluorinated ring. A notable example is the use of flow photochemical decarboxylative fluorination to synthesize fluoropiperidines, demonstrating a modern synthetic pathway where a carboxylic acid is a precursor to a C-F bond. acs.org
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction pathways and transition states of molecules where experimental data is scarce. For this compound, DFT calculations are crucial for understanding its conformational preferences, which are inextricably linked to its reactivity.
Computational investigations into a variety of fluorinated piperidine derivatives have revealed that the preference for the fluorine atom to occupy an axial position is a defining characteristic. nih.gov This preference is attributed to a combination of stabilizing delocalization forces, including:
Charge-Dipole Interactions: A favorable electrostatic interaction between the partial positive charge on the protonated nitrogen atom (in its acidic form) and the partial negative charge on the fluorine atom. nih.govresearchgate.net
Hyperconjugation: Electron donation from an axial C-H bond anti-periplanar to the C-F bond (σCH → σ*CF) stabilizes the axial conformation. nih.govresearchgate.net
These computational models show that solvation and solvent polarity also play a significant role in stabilizing these conformers. nih.gov The calculated energy difference between axial and equatorial conformers can be substantial, often several kcal/mol, effectively locking the piperidine ring into a specific chair conformation. researchgate.net
This conformational rigidity has direct implications for reaction pathways. For a reaction to occur at the C2 carboxylic acid, for example, the approach of a reagent will be sterically and electronically biased by the fixed orientation of the C4 fluorine. DFT can model the transition states of such reactions, predicting the activation energies for different attack trajectories and explaining observed stereoselectivities. While specific models for this compound are not widely published, DFT studies on the proline-catalyzed aldol (B89426) reaction of cyclic ketones have shown that fluorine can modify not just the transition states but the entire reaction pathway. nih.gov
The table below summarizes the key stabilizing forces identified through computational modeling that favor the axial fluorine conformation in piperidine rings.
| Stabilizing Interaction | Description | Predicted Energy Contribution |
| Charge-Dipole (F···N+) | Electrostatic attraction between the electronegative fluorine and the positively charged nitrogen center. | Varies with protonation state and solvent |
| Hyperconjugation (σCH → σ*CF) | Delocalization of electrons from an anti-periplanar C-H bond into the antibonding orbital of the C-F bond. | Contributes to conformational locking |
| Solvation Effects | The polarity of the solvent can influence the dipole moment and further stabilize specific conformers. | Significant in polar solvents |
Influence of Fluorine on Reaction Selectivity, Regioselectivity, and Efficiency
The electronegative fluorine atom at the C4 position exerts a powerful influence on the selectivity and efficiency of reactions involving this compound. This influence is multifaceted, stemming from both electronic and steric effects.
Selectivity: The conformational locking induced by the axial fluorine substituent is a key determinant of stereoselectivity. With the ring held in a rigid chair conformation, the two faces of the piperidine ring become diastereotopic. Reagents will preferentially approach from the less sterically hindered face, leading to high diastereoselectivity in reactions such as alkylation or additions to the ring. In the synthesis of all-cis-(multi)fluorinated piperidines via a catalytic dearomatization-hydrogenation sequence, excellent diastereoselectivity was achieved, underscoring the directing power of fluorine substituents. nih.gov
Regioselectivity: In reactions where multiple sites are available for attack, the fluorine atom can dictate the regiochemical outcome. For instance, in deprotonation reactions, the acidity of protons on the piperidine ring is perturbed by the C-F bond. Protons alpha to the fluorine atom are more acidic due to the inductive effect, which could direct metallation to the C3 or C5 positions if the nitrogen and carboxyl groups were appropriately protected. Studies on the functionalization of 2-chloropyridines have shown that substituents dramatically influence the regioselectivity of lithiation, a principle that extends to saturated heterocycles. acs.org
The table below outlines the expected effects of the C4-fluoro substituent on various reaction types.
| Reaction Type | Influence of C4-Fluorine | Expected Outcome |
| N-Acylation/Alkylation | Reduces nitrogen nucleophilicity | Slower reaction rate or need for more reactive electrophiles |
| Reactions at C2/C6 | Inductive effect alters C-H acidity | Potential for regioselective deprotonation under specific conditions |
| Ring Transformations | Conformational locking | High diastereoselectivity in addition reactions |
| Decarboxylation | Electronic stabilization/destabilization | Altered reaction efficiency and conditions |
Bioisosteric Relationships and Analog Design Strategies Involving Fluorinated Carboxylic Acids
In medicinal chemistry, the replacement of a functional group with another that has similar physical or chemical properties—a concept known as isosteric or bioisosteric replacement—is a cornerstone of drug design. The carboxylic acid group is often a key pharmacophore for target binding but can lead to poor pharmacokinetic properties, such as low membrane permeability. Fluorinated scaffolds like this compound are valuable in this context, as fluorine itself can act as a bioisostere or modify the properties of other functional groups.
Fluorinated alcohols and phenols are recognized as potential bioisosteres of the carboxylic acid group. rsc.orgacs.org Strategic placement of fluorine atoms can increase the acidity of an alcohol, allowing it to mimic the hydrogen-bonding capabilities of a carboxylic acid while increasing lipophilicity. This strategy is particularly useful for designing drugs that need to cross the blood-brain barrier. acs.org
The design of analogs using the this compound scaffold leverages several key principles:
Modulation of pKa: The fluorine atom's strong inductive effect lowers the pKa of both the carboxylic acid and the conjugate acid of the piperidine nitrogen. mdpi.comnih.gov This fine-tuning of acidity and basicity is critical for optimizing drug-receptor interactions and improving properties like oral absorption. nih.gov
Conformational Constraint: As discussed, the axial fluorine locks the piperidine ring into a defined conformation. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, leading to enhanced binding affinity.
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a metabolically vulnerable position can block oxidation and increase the half-life of a drug. nih.gov
The following table compares carboxylic acids with some of their fluorinated bioisosteres, a strategy relevant to the derivatization of the this compound core.
| Functional Group | Key Features | Potential Advantage in Analog Design |
| Carboxylic Acid (-COOH) | Acidic, polar, H-bond donor/acceptor | Strong target binding, but can limit cell permeability |
| Trifluoroethanol (-CH(CF3)OH) | Weakly acidic, more lipophilic | Improved CNS penetration, mimics H-bonding |
| Difluorophenol (-C6H3F2OH) | Increased acidity over phenol, lipophilic | Acts as a lipophilic carboxylic acid mimetic |
| Tetrazole | Acidic, planar, metabolically stable | Known carboxylic acid bioisostere with different spatial arrangement |
By employing these strategies, medicinal chemists can use this compound as a versatile building block to design novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
Future Prospects and Emerging Research Areas for 4 Fluoropiperidine 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Piperidines
The synthesis of fluorinated piperidines has historically been challenging, often requiring laborious, multi-step processes. nih.govsciencedaily.com However, recent breakthroughs are paving the way for more efficient, scalable, and sustainable production methods. A primary focus is the development of catalytic transformations that utilize readily available and inexpensive starting materials, such as fluoropyridines. acs.orgnih.gov
Recent research has yielded several innovative strategies:
Palladium-Catalyzed Hydrogenation: A simple and robust method has been developed for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst. acs.orgnih.gov This protocol is noteworthy for its tolerance of air and moisture, making it highly practical. acs.org It enables the chemoselective reduction of fluoropyridines while leaving other aromatic systems, such as benzene (B151609) and imidazole (B134444) rings, intact. acs.org To overcome the challenge of purifying volatile piperidine (B6355638) products, in-situ protection with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) has been successfully implemented. acs.orgnih.gov
Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH): Another powerful, one-pot strategy involves a rhodium-catalyzed dearomatization of fluoropyridines, followed by hydrogenation. nih.govnih.govresearchgate.net This dearomatization-hydrogenation (DAH) process allows for the highly diastereoselective synthesis of a wide array of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The initial dearomatization step, which breaks the stability of the aromatic pyridine (B92270) ring, facilitates the subsequent hydrogenation without the loss of fluorine atoms. sciencedaily.comspringernature.com
Table 1: Comparison of Novel Synthetic Methods for Fluorinated Piperidines
| Methodology | Catalyst | Starting Material | Key Features | Selectivity | References |
|---|---|---|---|---|---|
| Heterogeneous Hydrogenation | Palladium (Pd/C) | Fluoropyridines | Robust; Tolerant to air and moisture; Scalable. | cis-selective hydrogenation; Chemoselective for fluoropyridine ring. | acs.org, nih.gov, nih.gov |
| Dearomatization-Hydrogenation (DAH) | Rhodium(I) Complex | Fluoropyridines | One-pot, two-step process; Access to multi-fluorinated systems. | Highly diastereoselective for all-cis products. | nih.gov, sciencedaily.com, nih.gov, researchgate.net |
Advanced Computational Studies for Predictive Design and Property Optimization
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of fluorinated molecules. acs.org By predicting molecular properties and behaviors, researchers can prioritize synthetic targets and gain deeper insights into the structural effects of fluorination.
Key areas of computational research include:
Conformational Analysis: Understanding the three-dimensional structure of fluorinated piperidines is crucial. Computational investigations, often using Density Functional Theory (DFT), have been employed to unravel the complex interplay of forces that dictate conformational preferences. nih.govresearchgate.net These studies have revealed that the common preference for an axial fluorine atom in the piperidine ring is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.netresearchgate.net This knowledge allows for the rational design of conformationally rigid molecular scaffolds. nih.gov
Property Prediction: First-principles calculations are being used to predict the intrinsic and reductive stability of fluorinated compounds, which is critical for applications in materials science, such as electrolytes for next-generation batteries. researchgate.net Furthermore, computational models can predict key pharmacologically relevant properties, including basicity (pKa) and lipophilicity (LogP), helping to guide the design of drug candidates with improved profiles. nih.govresearchgate.net
Artificial Intelligence and Machine Learning: The integration of artificial intelligence (AI), machine learning (ML), and deep learning (DL) is set to revolutionize materials and drug discovery. acs.org These technologies can be used for high-throughput screening of virtual libraries, predicting material properties, and optimizing synthetic processes. acs.org Future efforts will likely focus on developing AI models that can accurately predict the biological activity and physicochemical properties of novel fluorinated piperidines, significantly accelerating the design-build-test-learn cycle.
Table 2: Applications of Computational Methods in Fluorinated Piperidine Research
| Computational Technique | Application Area | Insights Gained | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational Analysis | Understanding of axial/equatorial fluorine preference; Role of hyperconjugation and charge-dipole interactions. | nih.gov, researchgate.net |
| First-Principles Calculations | Materials Property Prediction | Assessment of intrinsic and reductive stability of fluorinated salts for battery applications. | researchgate.net |
| Molecular Dynamics & Docking | Structure-Activity Relationships | Elucidation of binding modes at biological targets; Correlation of interactions with compound affinity. | nih.gov |
Exploration of New Applications as Building Blocks in Advanced Materials Science
The unique properties conferred by fluorine make fluorinated piperidines, including derivatives of 4-Fluoropiperidine-2-carboxylic acid, attractive building blocks for advanced materials. nih.govalfa-chemistry.comsigmaaldrich.com Their incorporation can lead to materials with enhanced thermal stability, specific solubility characteristics, and other desirable physical properties. alfa-chemistry.comsigmaaldrich.com
Emerging applications in materials science include:
Fluorinated Ionic Liquids (FILs): Ionic liquids are salts that are liquid at low temperatures and have applications as solvents and electrolytes. Fluorinated ionic liquids are gaining significant attention due to their unique physical properties. nih.gov Recently developed synthetic methods provide access to novel fluorinated piperidine building blocks that can be incorporated into new FILs. nih.gov
Fluoropolymers: Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their chemical inertness and high thermal stability. alfa-chemistry.comsigmaaldrich.com Fluorinated building blocks are essential for creating new polymers with tailored properties for a wide range of applications, from petrochemicals and electronics to textiles. alfa-chemistry.com
Liquid Crystal Materials: Fluorinated compounds are indispensable in the electronics industry, particularly in the manufacturing of liquid crystal materials used in computer monitors and mobile phone displays. alfa-chemistry.com The polarity and steric profile of building blocks like this compound could be leveraged to design new liquid crystal molecules.
Table 3: Potential Applications in Advanced Materials Science
| Material Type | Role of Fluorinated Piperidine Scaffold | Potential Advantages | References |
|---|---|---|---|
| Fluorinated Ionic Liquids (FILs) | Cationic or anionic component | Tunable viscosity, thermal stability, and electrochemical properties. | nih.gov |
| Advanced Fluoropolymers | Monomeric unit | Enhanced thermal stability, chemical resistance, and specific surface properties. | alfa-chemistry.com, sigmaaldrich.com |
Interdisciplinary Research on the Chemical Biology of Fluorinated Piperidine Scaffolds, Focusing on Structure-Function Relationships at the Molecular Level
A deep understanding of how the precise placement of a fluorine atom within the piperidine scaffold influences biological activity is a major driver of ongoing research. This interdisciplinary field combines organic synthesis, computational chemistry, and biology to decode structure-function relationships at the molecular level.
Key research focuses include:
Modulation of Physicochemical Properties: The introduction of fluorine can dramatically alter a molecule's properties. nih.gov The strong electronegativity of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen, an effect that is dependent on the topological distance between the fluorine and the nitrogen. nih.gov This modulation of basicity can have profound effects on how a molecule interacts with its biological target and its pharmacokinetic profile. nih.govresearchgate.net
Conformational Control and Biological Activity: The stereochemistry of the fluorine atom (axial vs. equatorial) is critically important. nih.govresearchgate.net For instance, in a known inhibitor of the kinesin spindle protein (KSP), the axial isomer was found to be more basic and was selected for clinical evaluation. nih.govresearchgate.net The ability of fluorine to favor a gauche orientation is widely used to create conformationally defined building blocks, which can lead to higher binding affinity and selectivity for protein targets. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic studies are conducted where the fluorine position and other substituents on the piperidine ring are varied to understand their impact on biological activity. researchgate.netacs.org For example, research on dual-targeting compounds has shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the sigma-1 (σ1) receptor while maintaining high affinity for the histamine (B1213489) H3 (H3) receptor. nih.gov Such studies are crucial for optimizing lead compounds in drug discovery.
Q & A
Q. What are the common synthetic routes for 4-Fluoropiperidine-2-carboxylic acid, and what factors influence yield optimization?
Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, cyclization, and fluorination. For example, fluorinated piperidine derivatives are often synthesized via nucleophilic substitution using fluorinating agents (e.g., KF or DAST) under anhydrous conditions. Key factors affecting yield include:
- Temperature control : Fluorination reactions often require precise temperatures (e.g., 40–100°C) to avoid side products .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) enhance coupling efficiency in heterocyclic intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify fluorine-induced deshielding effects and confirm stereochemistry. For example, -NMR peaks near δ 4.5–5.0 ppm indicate fluorine proximity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₆H₁₀FNO₂ at 160.0775 Da) .
- X-ray crystallography : Resolves spatial arrangement, particularly for stereoisomers, by analyzing hydrogen-bonding networks .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: This compound serves as:
- Enzyme inhibitor scaffold : The fluorine atom enhances binding to targets like proteases or kinases by forming halogen bonds. Computational docking studies (e.g., AutoDock Vina) predict interactions with catalytic sites .
- Bioisostere : Replaces carboxylic acids in peptidomimetics to improve metabolic stability .
- Intermediate : Used in synthesizing fluorinated analogs of pharmaceuticals (e.g., antiviral or anticancer agents) .
Advanced Research Questions
Q. What computational methods are employed to predict the reactivity of this compound in drug design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, reducing oxidation susceptibility .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics under physiological conditions (e.g., solvation models in GROMACS) .
- QSAR models : Correlate substituent effects (e.g., fluorine position) with bioactivity using datasets from PubChem or ChEMBL .
Q. How can reaction conditions be optimized to address contradictory data in the synthesis of fluorinated piperidine derivatives?
Methodological Answer: Contradictions (e.g., variable yields in fluorination steps) are resolved by:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) identifies optimal conditions .
- In situ monitoring : ReactIR or HPLC tracks intermediate formation, minimizing over-reaction .
- Alternative fluorination agents : DAST vs. Deoxo-Fluor comparisons reveal selectivity differences for secondary vs. tertiary carbons .
Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclization .
- Low-temperature reactions : Conduct steps at -78°C (e.g., using dry ice/acetone baths) to slow epimerization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF gas during fluorination) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
